molecular formula C3H12NO5P B1633463 Isopropanolamine Phosphate CAS No. 67952-32-3

Isopropanolamine Phosphate

Cat. No.: B1633463
CAS No.: 67952-32-3
M. Wt: 173.11 g/mol
InChI Key: NSTLSXSJOBWQLC-UHFFFAOYSA-N
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Description

Isopropanolamine Phosphate is an organic compound with the chemical formula C₃H₁₂NO₅P. It is a colorless, viscous liquid with an ammonia-like odor. This compound contains both an amino group (-NH₂) and a hydroxyl group (-OH), making it an alkanolamine. This compound is used in various industrial and pharmaceutical applications due to its unique chemical properties .

Preparation Methods

Isopropanolamine Phosphate can be synthesized through several methods. One common method involves the reaction of propylene oxide with liquid ammonia under the catalysis of a water absorption molecular sieve. The reaction occurs at high temperatures (120-125°C) and pressures (12.6-13.8 MPa), followed by flash distillation and rectification to obtain high-purity isopropanolamine products . Another method involves the use of liquid ammonia prepared by dissolving ammonia gas in methanol, and epoxypropane as raw materials. Methanol acts as a catalyst in this reaction .

Chemical Reactions Analysis

Isopropanolamine Phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include aminoacetone and isopropanolamine .

Mechanism of Action

The mechanism of action of Isopropanolamine Phosphate involves its ability to act as a nucleophile due to the presence of the amino group. It can form salts with acids and act as a buffer. In biological systems, it is metabolized to aminoacetone by the enzyme ®-aminopropanol dehydrogenase . In industrial applications, it acts as a corrosion inhibitor for metals, protecting against corrosion and extending the lifespan of metal surfaces .

Comparison with Similar Compounds

Isopropanolamine Phosphate is similar to other alkanolamines such as diisopropanolamine and triisopropanolamine. it is unique due to its specific chemical structure and properties. For example:

These compounds differ in their physical properties, such as boiling and melting points, and their solubility in water and organic solvents .

Properties

IUPAC Name

1-aminopropan-2-ol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.H3O4P/c1-3(5)2-4;1-5(2,3)4/h3,5H,2,4H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTLSXSJOBWQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60987343
Record name Phosphoric acid--1-aminopropan-2-ol (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67952-32-3
Record name 2-Propanol, 1-amino-, phosphate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67952-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-amino-, phosphate (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-amino-, phosphate (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid--1-aminopropan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-hydroxypropyl)ammonium phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropanolamine Phosphate
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Isopropanolamine Phosphate
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Reactant of Route 6
Isopropanolamine Phosphate

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